molecular formula C21H18BrN5 B15148515 N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine

N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine

Cat. No.: B15148515
M. Wt: 420.3 g/mol
InChI Key: KOJSPLOXRFIHCU-UHFFFAOYSA-N
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Description

N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine is a complex organic compound with the molecular formula C21H18BrN5. This compound is characterized by the presence of a tetrazole ring, a bromophenyl group, and a benzyl group, making it a unique structure in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with sodium azide to form 4-bromobenzyl azide. This intermediate is then subjected to cyclization with phenylacetonitrile in the presence of a base to form the tetrazole ring. The final step involves the benzylation of the tetrazole derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine is unique due to its combination of a tetrazole ring, bromophenyl group, and benzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C21H18BrN5

Molecular Weight

420.3 g/mol

IUPAC Name

N-benzyl-1-[1-(4-bromophenyl)tetrazol-5-yl]-1-phenylmethanamine

InChI

InChI=1S/C21H18BrN5/c22-18-11-13-19(14-12-18)27-21(24-25-26-27)20(17-9-5-2-6-10-17)23-15-16-7-3-1-4-8-16/h1-14,20,23H,15H2

InChI Key

KOJSPLOXRFIHCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=NN=NN3C4=CC=C(C=C4)Br

Origin of Product

United States

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